1,3-Pentanediol

Physical chemistry Solvent selection Distillation optimization

1,3-Pentanediol (CAS 3174-67-2) is a chiral, aliphatic C5 diol bearing hydroxyl groups at positions 1 and 3 of a linear five-carbon chain. With a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol, it appears as a colorless, viscous liquid.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 3174-67-2
Cat. No. B1222895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Pentanediol
CAS3174-67-2
Synonyms1,3-pentanediol
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCC(CCO)O
InChIInChI=1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
InChIKeyRUOPINZRYMFPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Pentanediol CAS 3174-67-2: Procurement & Selection Guide for the Branched C5 Diol


1,3-Pentanediol (CAS 3174-67-2) is a chiral, aliphatic C5 diol bearing hydroxyl groups at positions 1 and 3 of a linear five-carbon chain [1]. With a molecular formula of C5H12O2 and a molecular weight of 104.15 g/mol, it appears as a colorless, viscous liquid . Its regiochemistry imparts a unique combination of hydrophilicity, intramolecular hydrogen-bonding capacity, and a moderate boiling point of approximately 217.8 °C at 760 mmHg . These characteristics distinguish it from its positional isomers—1,2-pentanediol (CAS 5343-92-0) and 1,5-pentanediol (CAS 111-29-5)—and underpin its value in asymmetric synthesis, personal care formulations, and industrial solvent applications.

Why 1,3-Pentanediol Cannot Be Simply Swapped with 1,2- or 1,5-Pentanediol


Positional isomerism among pentanediols profoundly alters physicochemical behavior and functional performance, rendering generic substitution scientifically unsound. The 1,3-arrangement of hydroxyl groups enables stable six-membered intramolecular hydrogen bonding, a feature absent in 1,5-pentanediol and geometrically distinct from the five-membered interaction possible in 1,2-pentanediol [1]. This structural difference translates into measurable disparities in boiling point (spanning ~36 °C across isomers), vapor pressure, and density [2]. Moreover, the chiral center at C3 in 1,3-pentanediol—lacking in both 1,2- and 1,5-pentanediol—unlocks stereochemical applications inaccessible to non-chiral analogs [1]. The quantitative evidence below substantiates these critical differentiators.

Quantitative Differentiation Evidence for 1,3-Pentanediol Relative to Closest Isomeric Analogs


Boiling Point and Density: 1,3-Pentanediol Occupies a Distinct Intermediate Physicochemical Space

1,3-Pentanediol exhibits a boiling point (217.8 °C) and density (0.978 g/cm³) that fall precisely between those of 1,2-pentanediol (206 °C, 0.971 g/cm³) and 1,5-pentanediol (242 °C, 0.994 g/cm³) [1][2]. This intermediate thermal profile is a direct consequence of the 1,3-diol's capacity for intramolecular hydrogen bonding, which modulates intermolecular forces differently than the terminal diols [3].

Physical chemistry Solvent selection Distillation optimization

Vapor Pressure: 1,3-Pentanediol Offers Higher Volatility Than 1,5-Pentanediol for Coating Applications

1,3-Pentanediol has an estimated vapor pressure of approximately 0.028 mmHg at 25 °C, which is roughly 2.8-fold higher than the <0.01 mmHg reported for 1,5-pentanediol at 20 °C [1][2]. This elevated vapor pressure translates into faster evaporation kinetics, which is advantageous for coalescing aid applications in waterborne coatings where residual solvent must escape during film formation.

Coating formulation Evaporation rate VOC profile

Intramolecular Hydrogen Bonding: IR Evidence Confirms Unique Solution-State Behavior vs 1,5-Pentanediol

Infrared spectroscopy of a dilute solution of 1,3-pentanediol in CCl₄ produces a broad OH signal characteristic of a concentrated alcohol, rather than the narrow peak expected for free OH under dilute conditions [1]. This observation confirms that 1,3-PD engages in persistent intramolecular hydrogen bonding even when intermolecular interactions are suppressed by dilution. In contrast, 1,5-pentanediol cannot form an intramolecular hydrogen bond due to the excessive distance between its terminal OH groups [2].

Spectroscopy Hydrogen bonding Molecular conformation

Chirality: 1,3-Pentanediol as a Unique Chiral Building Block vs Achiral Isomers

The C3 carbon of 1,3-pentanediol is a stereogenic center, making this diol chiral, whereas both 1,2-pentanediol and 1,5-pentanediol are achiral molecules [1]. This chirality has been exploited in the synthesis of configurationally locked [5]helicene derivatives, where a chiral tether derived from 1,3-pentanediol induced a specific helical configuration as confirmed by X-ray crystallography [2].

Asymmetric synthesis Chiral auxiliary Stereochemistry

Humectant and Osmotic Agent Function: 1,3-Pentanediol Replaces Glycerol and Propylene Glycol

1,3-Pentanediol has been patented as an effective humectant and osmotic agent capable of partially or fully replacing salt, sugar, glycerol, or propylene glycol in intermediate-moisture food compositions [1][2]. This functional equivalence arises from the 1,3-diol's ability to control water activity, a property not shared by 1,2- or 1,5-pentanediol in the same application context. The patent (US 3,732,112) specifically claims aliphatic 1,3-diols—including 1,3-pentanediol—for inhibiting bacterial and fungal growth while maintaining product texture [2].

Humectant Osmotic agent Food preservation

Optimal Application Scenarios for 1,3-Pentanediol Based on Verified Differentiation Evidence


Asymmetric Synthesis: Chiral Auxiliary and Building Block

1,3-Pentanediol is the only chiral isomer among the linear pentanediols, enabling its use as a stereochemical tether or auxiliary in enantioselective transformations. Research groups synthesizing helicenes, chiral ligands, or enantiomerically pure pharmaceuticals should procure 1,3-PD when stereochemical induction is required; 1,2-PD and 1,5-PD cannot fulfill this role [1]. The demonstrated utility of (S,S)-1,3-pentanediol-derived tethers in helicene synthesis validates this application [2].

Personal Care and Cosmetic Formulations: Non-Traditional Humectant Selection

Cosmetic formulators seeking to replace glycerol or propylene glycol with an alternative humectant that offers a distinct skin feel, water activity profile, or marketing positioning should evaluate 1,3-pentanediol. Its patented function as an osmotic agent and humectant in moisture-control compositions provides a regulatory and intellectual property foundation for formulation development [3]. The compound's intermediate vapor pressure compared to 1,5-PD also affects drying behavior on skin.

Waterborne Coatings: Coalescing Aid with Tailored Volatility

In latex paint and waterborne coating formulations, 1,3-pentanediol's intermediate boiling point (217.8 °C) and vapor pressure (~0.028 mmHg) position it as a coalescing aid with faster evaporation kinetics than 1,5-pentanediol (<0.01 mmHg) [4]. This enables film formation at lower temperatures without the extended residual solvent retention associated with the higher-boiling 1,5-isomer, making 1,3-PD suitable for low-temperature curing applications [4].

Pharmaceutical Excipient Development: Solubility and Bioavailability Enhancement

1,3-Pentanediol is being studied as a pharmaceutical excipient for its stabilizing properties and potential to improve the solubility and bioavailability of active pharmaceutical ingredients (APIs) [5]. Its capacity for intramolecular hydrogen bonding and its intermediate logP (~0.2) suggest utility in drug delivery systems where both hydrophilic and lipophilic interactions must be balanced—a profile difficult to replicate with non-chiral, terminal diols.

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